molecular formula C15H13N3O B5716690 (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

Cat. No.: B5716690
M. Wt: 251.28 g/mol
InChI Key: MMRMRPKAXVVRAO-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine derivative with a phenyl-substituted nitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-(4-methylphenyl)propanenitrile
  • (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-(4-chlorophenyl)propanenitrile

Uniqueness

Compared to similar compounds, (2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and phenyl groups

Properties

IUPAC Name

(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMRPKAXVVRAO-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.